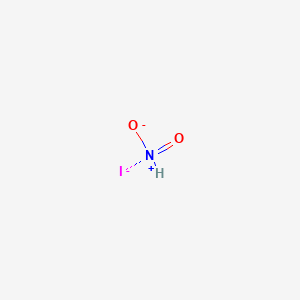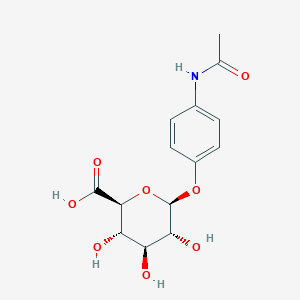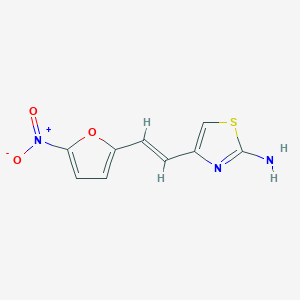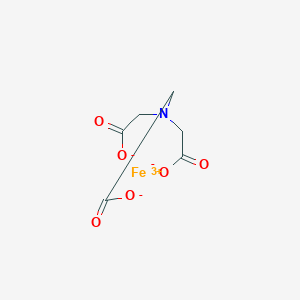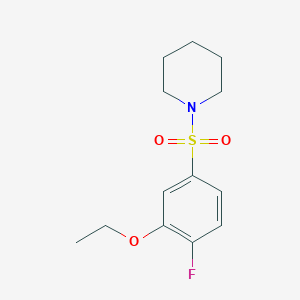
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine, also known as EFBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EFBS is a piperidine derivative that has been synthesized through a complex chemical process.
Mechanism of Action
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine exerts its effects through the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine reduces the production of prostaglandins, leading to a reduction in inflammation and pain. 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteins that are involved in programmed cell death.
Biochemical and physiological effects:
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has been found to have significant anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth. However, the exact biochemical and physiological effects of 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine are still being studied.
Advantages and Limitations for Lab Experiments
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine is also soluble in a variety of solvents, making it easy to work with in the lab. However, 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine also has limitations. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine is also not widely available, which can limit its use in research.
Future Directions
There are several future directions for research on 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine. One area of research is to further investigate its anti-inflammatory and analgesic effects. 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has shown promise in animal models of arthritis and inflammation, but more research is needed to determine its efficacy in humans. Another area of research is to investigate its potential as a cancer therapy. 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has been found to induce apoptosis in cancer cells, but more research is needed to determine its effectiveness in treating different types of cancer. Finally, more research is needed to understand the exact mechanism of action of 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine and its effects on different biochemical pathways.
Synthesis Methods
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine is synthesized through a multi-step process that involves the reaction of piperidine with 3-ethoxy-4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine.
Scientific Research Applications
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. 1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer therapy.
properties
Molecular Formula |
C13H18FNO3S |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18FNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
RLLUYPSBHVPDPQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)




